molecular formula C29H22F6N2O3 B383037 11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B383037
M. Wt: 560.5g/mol
InChI Key: MLBISLNNBTVRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves several steps, including the formation of the core diazepine structure and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other diazepine derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but differ in their specific biological or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C29H22F6N2O3

Molecular Weight

560.5g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-(2,2,2-trifluoroacetyl)-9-[4-(trifluoromethyl)phenyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H22F6N2O3/c1-40-20-12-8-17(9-13-20)26-25-22(36-21-4-2-3-5-23(21)37(26)27(39)29(33,34)35)14-18(15-24(25)38)16-6-10-19(11-7-16)28(30,31)32/h2-13,18,26,36H,14-15H2,1H3

InChI Key

MLBISLNNBTVRAL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=CC=C5N2C(=O)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=CC=C5N2C(=O)C(F)(F)F

Origin of Product

United States

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